(5-Amino-3-methyl-4-phenylpyrazol-1-yl)-thiophen-2-ylmethanone
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Overview
Description
(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a methyl group, a phenyl group, and a thienyl group, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction forms the pyrazole ring, which is then further functionalized to introduce the thienyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed coupling reactions and cyclocondensation techniques . These methods ensure high yield and purity, which are essential for its applications in various fields.
Chemical Reactions Analysis
Types of Reactions
(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The amino and thienyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar structure but lacks the thienyl group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Another aminopyrazole derivative with different substituents.
Uniqueness
What sets (5-AMINO-3-METHYL-4-PHENYL-1H-PYRAZOL-1-YL)(2-THIENYL)METHANONE apart is the presence of both the thienyl and pyrazole rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H13N3OS |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(5-amino-3-methyl-4-phenylpyrazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H13N3OS/c1-10-13(11-6-3-2-4-7-11)14(16)18(17-10)15(19)12-8-5-9-20-12/h2-9H,16H2,1H3 |
InChI Key |
IWLLOIUNYLLJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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